p-Terphenyl, 2,4,4'',6-tetrachloro-

Descripción

Contextualization within Halogenated Aromatic Hydrocarbons

p-Terphenyl (B122091), 2,4,4'',6-tetrachloro- is classified as a halogenated aromatic hydrocarbon. This broad category of compounds is characterized by an aromatic ring structure to which one or more halogen atoms are attached. PCTs, including the specific tetrachloro-p-terphenyl isomer, are chemically related to the more widely known Polychlorinated Biphenyls (PCBs). wikipedia.org Both PCTs and PCBs share similar chemical properties due to the presence of chlorinated phenyl rings. wikipedia.orgwur.nl These properties often include chemical stability, resistance to degradation, and lipophilicity, or the tendency to dissolve in fats. wur.nlnih.gov

The persistence of these compounds in the environment is a significant characteristic. nih.gov The degree of chlorination on the aromatic rings influences the persistence of these congeners, with higher levels of chlorination generally leading to increased persistence. inchem.org

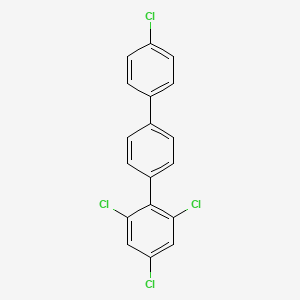

Structural Characteristics of p-Terphenyl, 2,4,4'',6-tetrachloro-

The molecular structure of p-Terphenyl, 2,4,4'',6-tetrachloro- is defined by a p-terphenyl backbone. A p-terphenyl consists of a central benzene (B151609) ring connected to two phenyl groups at the 1 and 4 positions, resulting in a linear arrangement of the three rings.

In the case of p-Terphenyl, 2,4,4'',6-tetrachloro-, four chlorine atoms are attached to this terphenyl structure at specific locations: the 2, 4, and 6 positions on one of the terminal phenyl rings, and the 4'' position on the other terminal phenyl ring. This specific substitution pattern gives the molecule its unique chemical identity and properties.

Interactive Data Table: Structural and Chemical Properties of p-Terphenyl, 2,4,4'',6-tetrachloro-

| Property | Value |

| Molecular Formula | C₁₈H₁₀Cl₄ |

| Molecular Weight | 368.1 g/mol |

| IUPAC Name | 1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene |

| CAS Registry Number | 61576-97-4 |

| LogP (Octanol-Water) | 5.967 |

| Data sourced from multiple references. |

Overview of Research Significance Pertaining to Polychlorinated Terphenyls

Research into Polychlorinated Terphenyls (PCTs) has been driven by their environmental presence and potential biological effects. nih.gov PCTs have been used in various industrial applications, including as heat transfer agents, plasticizers, and flame retardants. accustandard.comwikipedia.org Their production has been largely phased out due to environmental and safety concerns. wikipedia.org

Like PCBs, PCTs are recognized as environmental contaminants. wur.nl They are persistent in the environment and can bioaccumulate in organisms, meaning they can build up in the tissues of living things. nih.govnih.gov This has led to their detection in various environmental samples and in the tissues of wildlife and humans. nih.gov The toxicity of PCTs is generally considered to be similar to that of PCBs. wur.nl

The complexity of PCT mixtures and the lack of commercially available individual congeners have presented challenges for detailed analysis and toxicological studies. wur.nl Much of the research has focused on the properties and effects of commercial mixtures rather than individual compounds like p-Terphenyl, 2,4,4'',6-tetrachloro-. wur.nl

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)18-16(21)9-15(20)10-17(18)22/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLRJMGICHAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977165 | |

| Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61576-97-4 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,4'',6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of P Terphenyl, 2,4,4 ,6 Tetrachloro

Nucleophilic Substitution Reactions of Halogenated Sites

The chlorine atoms attached to the p-terphenyl (B122091) structure are susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces a chlorine atom on the aromatic ring. This type of reaction is fundamental in modifying the structure and properties of the compound.

Commonly, these substitutions are carried out using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium. The reaction mechanism for nucleophilic aromatic substitution (SNAr) can proceed through different pathways. The classical and most recognized mechanism involves a two-step process with the formation of a Meisenheimer intermediate. nih.gov However, some SNAr reactions may occur via a concerted mechanism where bond formation and breaking happen simultaneously. nih.gov The specific pathway is influenced by the nature of the aromatic ring, the substituents, the leaving group, and the nucleophile. nih.gov

Table 1: Nucleophilic Substitution Reaction Data

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Chlorinated p-terphenylol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy-substituted chlorinated p-terphenyl |

| Amine | Ammonia (NH₃) | Amino-substituted chlorinated p-terphenyl |

This table presents potential transformations based on general principles of nucleophilic aromatic substitution.

Oxidation Pathways and Resulting Products

The oxidation of p-Terphenyl, 2,4,4'',6-tetrachloro- can lead to a variety of products, with the outcome dependent on the oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide under acidic conditions, can be employed. The aromatic rings of the terphenyl structure are the primary sites for oxidation.

Potential oxidation products could include chlorinated benzoic acids or other oxidized aromatic compounds. smolecule.com The oxidation process can lead to the breakdown of the terphenyl backbone. The stability of the molecule, enhanced by the chlorine atoms, makes vigorous conditions necessary for significant oxidation to occur.

Table 2: Oxidation Reaction Data

| Oxidizing Agent | Reaction Conditions | Potential Products |

| Potassium Permanganate (KMnO₄) | Acidic, Heat | Chlorinated benzoic acid derivatives, Ring-opened products |

| Chromium Trioxide (CrO₃) | Acidic, Heat | Chlorinated aromatic ketones, Quinones |

| Hydrogen Peroxide (H₂O₂) / Molybdate Catalyst | Basic | Carbon dioxide, Carbon monoxide, Chlorinated and non-chlorinated carboxylic acids. nih.gov |

This table illustrates potential oxidation outcomes based on known reactions of similar aromatic compounds.

Reduction and Dechlorination Mechanisms

Reduction of p-Terphenyl, 2,4,4'',6-tetrachloro- primarily involves the removal of chlorine atoms, a process known as dechlorination. This can result in partially or fully dechlorinated terphenyl products. Common reducing agents for this type of transformation include hydrogen gas in the presence of a palladium catalyst or other potent reducing agents like lithium aluminum hydride.

The mechanism of dechlorination can vary. Catalytic hydrogenation typically involves the adsorption of the chlorinated compound onto the catalyst surface, followed by reaction with hydrogen. Reductive dechlorination can also be achieved through microbial pathways under anaerobic conditions, as has been observed with other polychlorinated biphenyls. researchgate.net In such cases, specific microorganisms utilize the chlorinated compound as an electron acceptor.

Table 3: Reduction and Dechlorination Data

| Reducing Agent/Method | Catalyst/Conditions | Potential Products |

| Hydrogen Gas (H₂) | Palladium (Pd) on Carbon | Partially dechlorinated p-terphenyls, p-Terphenyl |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent | Partially dechlorinated p-terphenyls, p-Terphenyl |

| Microbial Dechlorination | Anaerobic conditions | Partially dechlorinated p-terphenyls |

This table outlines potential reduction and dechlorination products based on established chemical and biological methods.

Role as a Synthetic Precursor in Complex Organic Molecule Construction

p-Terphenyl, 2,4,4'',6-tetrachloro- serves as a valuable precursor in the synthesis of more complex organic molecules. smolecule.com Its chlorinated terphenyl structure provides a scaffold that can be further functionalized. The chlorine atoms act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The synthesis of p-Terphenyl, 2,4,4'',6-tetrachloro- itself typically involves the chlorination of p-terphenyl using chlorine gas with a catalyst like iron(III) chloride. smolecule.com By controlling the reaction conditions, the desired degree of chlorination can be achieved. smolecule.com This chlorinated intermediate can then be used to build larger, more intricate molecular architectures, finding use in the production of specialty chemicals and materials. smolecule.com

Photophysical Properties and Photoreactivity Studies

The photophysical properties of p-Terphenyl, 2,4,4'',6-tetrachloro- are of scientific interest. smolecule.com The parent compound, p-terphenyl, is known to be a potent photoredox catalyst under UV irradiation. rsc.org The introduction of chlorine atoms into the p-terphenyl structure is expected to modify its electronic and photophysical characteristics.

Advanced Analytical Methodologies for Polychlorinated Terphenyls, Including 2,4,4 ,6 Tetrachloro P Terphenyl

Chromatographic Techniques for Congener Separation and Quantification

The analysis of PCTs, which are structurally similar to polychlorinated biphenyls (PCBs), presents significant analytical challenges due to the large number of possible congeners and their presence in complex mixtures. Chromatographic techniques are fundamental to separating these congeners from each other and from interfering compounds.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for analyzing halogenated compounds like PCTs. scioninstruments.commeasurlabs.com The ECD is exceptionally responsive to electronegative elements, such as the chlorine atoms on the terphenyl backbone, making it a powerful tool for trace-level detection in environmental samples. scioninstruments.commeasurlabs.com

The detector operates using a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.comwikipedia.org These electrons create a constant standing current between two electrodes. wikipedia.org When an electronegative analyte like a PCT congener passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. scioninstruments.comwikipedia.org This drop in current is proportional to the concentration of the analyte. wikipedia.org

The sensitivity of ECD can be 10 to 1,000 times greater than that of a flame ionization detector (FID) for certain compounds, with detection limits as low as 5 femtograms per second (fg/s). wikipedia.orgmfd.org.mk However, the ECD has a limited linear dynamic range, which can present challenges for quantification. mfd.org.mk Despite this, due to its high sensitivity and selectivity for chlorinated compounds, GC-ECD was recommended in the early 1980s as one of the most appropriate methods for determining PCTs. vu.nl

Table 1: GC-ECD Operating Principles

| Feature | Description |

|---|---|

| Detection Principle | Measures the capture of electrons by electronegative analytes. scioninstruments.com |

| Radioactive Source | Typically Nickel-63 (⁶³Ni) emits beta particles. scioninstruments.comwikipedia.org |

| Signal Generation | A decrease in the constant background current as analytes capture electrons. wikipedia.org |

| Selectivity | Highly selective for compounds containing halogens, nitro groups, and other electronegative functional groups. scioninstruments.comwikipedia.org |

| Sensitivity | Extremely high, capable of detecting compounds at picogram or femtogram levels. wikipedia.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

While gas chromatography is the predominant technique for PCT analysis, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have also been evaluated for their utility. tandfonline.comnih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique often used for qualitative purposes, such as checking compound purity or monitoring the progress of a chemical reaction. tricliniclabs.comresearchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel. tricliniclabs.com The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample. While not typically used for precise quantification of environmental samples, TLC is valuable for optimizing solvent systems for more complex separations like column chromatography. tricliniclabs.com

Specialized Column Chromatographic Clean-up Procedures for Matrix Removal

Before instrumental analysis, samples extracted from complex matrices like sediment, biota, or fatty foods must undergo a "clean-up" procedure to remove interfering compounds. cdc.govamericanlaboratory.com These co-extracted substances, such as lipids, can contaminate the analytical system and interfere with the detection of target analytes. cdc.govamericanlaboratory.com

Column chromatography is a widely used clean-up technique. cdc.gov The sample extract is passed through a column packed with one or more adsorbent materials. Different adsorbents are chosen based on the nature of the interferences to be removed.

Common Adsorbents for Sample Clean-up:

Silica Gel: A common adsorbent used to separate compounds based on polarity. researchgate.net

Alumina: Often used in conjunction with silica for removing various interferences. researchgate.net

Florisil: A synthetic magnesium silicate (B1173343) effective in cleaning up extracts for pesticide and PCB analysis. americanlaboratory.comresearchgate.net

Activated Carbon: Used to separate planar molecules, such as coplanar PCTs and PCBs, from non-planar ones. cdc.gov

A multi-layer column containing different adsorbents can be used for simultaneous clean-up and fractionation. For example, a column packed with sodium sulfate, activated copper, Florisil, alumina, and silica can effectively clean extracts for the analysis of various chlorinated hydrocarbons. researchgate.net A well-designed clean-up procedure can achieve good matrix removal and high recovery rates for PCT congeners in diverse matrices like fat, soil, and charcoal. researchgate.net

Mass Spectrometric Identification and Characterization

While chromatographic techniques separate the components of a mixture, mass spectrometry (MS) provides definitive identification and structural information. The coupling of gas chromatography with mass spectrometry is the gold standard for the analysis of persistent organic pollutants.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) combines the powerful separation capabilities of GC with the detection and identification power of MS. youtube.com As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). youtube.comnih.gov

This technique provides detailed structural information, allowing for the confident identification of specific PCT congeners. researchgate.net For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which dramatically increases sensitivity and selectivity by filtering out background noise. intertek.com

Different ionization methods can be employed:

Electron Impact (EI) Ionization: A hard ionization technique that produces many fragment ions, creating a detailed mass spectrum that serves as a "fingerprint" for compound identification by comparison with spectral libraries. nih.gov

Electron Capture Negative Ionization (ECNI): A soft ionization technique that is highly sensitive for electronegative compounds like PCTs. vu.nl It often produces a strong molecular ion signal, which is useful for determining the molecular weight and degree of chlorination of a congener. vu.nl ECNI can offer a 10-fold better detection limit than ECD for compounds with four or more chlorine atoms. vu.nl

A significant challenge in GC-MS analysis of PCTs is the potential for interference from co-eluting PCBs, as they can have overlapping retention times and mass ranges. nih.gov To address this, specialized calculation methods have been developed to deconvolve the mass spectra and accurately quantify PCTs even in the presence of high concentrations of PCBs. nih.gov

Table 2: Comparison of GC-MS Ionization Techniques for PCT Analysis

| Technique | Principle | Advantages for PCT Analysis | Disadvantages |

|---|---|---|---|

| Electron Impact (EI) | High-energy electrons bombard molecules, causing fragmentation. nih.gov | Provides detailed fragmentation patterns for structural confirmation and library matching. | Can result in a weak or absent molecular ion, making molecular weight determination difficult. |

| Electron Capture Negative Ionization (ECNI) | Low-energy electrons are captured by electronegative molecules. vu.nl | High sensitivity and selectivity for chlorinated compounds; strong molecular ion signal helps identify congener groups by chlorine number. vu.nl | Lower sensitivity for less-chlorinated congeners (fewer than 4 chlorines). vu.nl |

Negative Chemical Ionization Mass Spectrometry (NCIMS)

Negative Chemical Ionization Mass Spectrometry (NCIMS) is a highly sensitive and selective technique for the analysis of electrophilic compounds like polychlorinated terphenyls. In NCIMS, a reagent gas, typically methane (B114726) or ammonia, is introduced into the ion source, creating a plasma of reagent gas ions. When analyte molecules enter the ion source, they can capture a thermalized electron, leading to the formation of negative ions. This process, known as electron capture negative ionization (ECNI), is particularly efficient for compounds with high electron affinity, such as chlorinated aromatic hydrocarbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of an ion, which is critical for differentiating between compounds with the same nominal mass but different chemical formulas. When coupled with gas chromatography (GC), HRMS provides both retention time and accurate mass data, offering a high degree of confidence in compound identification.

For 2,4,4'',6-tetrachloro-p-terphenyl, with a molecular formula of C₁₈H₁₀Cl₄, the exact mass can be calculated with high precision. This allows it to be distinguished from other co-eluting compounds that may have the same nominal mass. The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, enables the separation of the isotopic pattern of the target analyte from potential interferences. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) results in a distinct pattern in the mass spectrum, and the accurate measurement of the masses and relative abundances of these isotopic peaks by HRMS provides definitive confirmation of the number of chlorine atoms in the molecule. Although specific HRMS studies on 2,4,4'',6-tetrachloro-p-terphenyl are not widely published, the application of GC-HRMS is a standard and powerful method for the analysis of polychlorinated aromatic compounds. tku.edu.tw

| Property | Value |

| IUPAC Name | 1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene |

| CAS Registry Number | 61576-97-4 |

| Molecular Formula | C₁₈H₁₀Cl₄ |

| Molecular Weight | 368.1 g/mol |

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the detailed structural elucidation of molecules like 2,4,4'',6-tetrachloro-p-terphenyl, providing information on the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. While specific NMR data for 2,4,4'',6-tetrachloro-p-terphenyl is not available, the expected chemical shifts can be predicted based on the spectra of the parent compound, p-terphenyl (B122091), and the known effects of chlorine substitution on aromatic rings.

In the ¹H NMR spectrum of p-terphenyl, the protons on the central ring and the two outer rings give rise to distinct signals in the aromatic region (typically 7.3-7.7 ppm). For 2,4,4'',6-tetrachloro-p-terphenyl, the introduction of four chlorine atoms would significantly alter the spectrum. The chlorine atoms are strong electron-withdrawing groups, which would deshield the remaining protons on the substituted rings, causing their signals to shift downfield. The substitution pattern would also lead to a more complex splitting pattern for the remaining protons.

Similarly, the ¹³C NMR spectrum of p-terphenyl shows characteristic signals for the different carbon atoms in the aromatic rings. The introduction of chlorine atoms in 2,4,4'',6-tetrachloro-p-terphenyl would cause the signals of the carbon atoms directly bonded to chlorine to shift significantly downfield due to the inductive effect. The signals of the other carbon atoms in the rings would also be affected, providing a unique fingerprint for the specific isomer.

Table of ¹H and ¹³C NMR Data for p-Terphenyl (in CDCl₃)

| p-Terphenyl | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Protons | 7.3-7.7 (m) | - |

| Carbons | - | 127.1, 127.5, 128.8, 140.2, 140.8 |

Note: The predicted ¹H and ¹³C NMR spectra for 2,4,4'',6-tetrachloro-p-terphenyl would show fewer signals due to substitution, with the remaining signals shifted downfield and exhibiting different coupling patterns.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes of a molecule. The IR spectrum of 2,4,4'',6-tetrachloro-p-terphenyl would be characterized by absorption bands typical of chlorinated aromatic compounds.

Characteristic absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which appear in the 1450-1600 cm⁻¹ region. pressbooks.pub The substitution pattern affects the intensity and position of these bands.

C-H out-of-plane bending vibrations: Found in the 690-900 cm⁻¹ region, the exact position of which is indicative of the substitution pattern on the aromatic rings. pressbooks.pub

C-Cl stretching vibrations: These are typically strong and appear in the region of 1000-1100 cm⁻¹ for aryl chlorides.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The parent compound, p-terphenyl, exhibits a strong absorption maximum (λmax) around 276-280 nm, which is characteristic of the extended π-system of the three connected aromatic rings. omlc.orgnist.gov The introduction of chlorine atoms as substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) in the UV-Vis spectrum of 2,4,4'',6-tetrachloro-p-terphenyl. This is due to the interaction of the lone pair electrons of the chlorine atoms with the π-system of the aromatic rings.

Fluorescence spectroscopy can also be a valuable tool. p-Terphenyl is known to be a fluorescent compound, with an emission maximum around 340 nm when excited at approximately 280-290 nm. omlc.org The presence of heavy atoms like chlorine can, however, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, 2,4,4'',6-tetrachloro-p-terphenyl may exhibit weaker fluorescence compared to the parent p-terphenyl. The specific fluorescence properties would depend on the exact substitution pattern and the resulting molecular geometry and electronic structure.

Table of Spectroscopic Data for p-Terphenyl

| Technique | Parameter | Value (in cyclohexane) |

| UV-Vis | λmax | ~276 nm |

| Fluorescence | Excitation λ | ~290 nm |

| Fluorescence | Emission λ | ~338 nm |

| Fluorescence | Quantum Yield | 0.93 |

Data sourced from multiple references. omlc.orgaatbio.com

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for 2,4,4'',6-tetrachloro-p-terphenyl has not been reported in the accessible literature, studies on p-terphenyl and other polychlorinated biphenyls and terphenyls can provide insights. uky.edulaverne.edu The parent p-terphenyl molecule is largely planar in its low-temperature crystalline phase. However, the introduction of chlorine atoms, particularly at the ortho positions (positions 2 and 6), would likely induce significant steric hindrance. This steric strain would force the phenyl rings to twist relative to each other, resulting in a non-planar conformation. An X-ray crystallographic analysis of 2,4,4'',6-tetrachloro-p-terphenyl would be invaluable for definitively establishing its solid-state conformation, which in turn influences its physical properties and biological activity.

Method Validation and Quality Assurance in Environmental Analysis

The accurate and reliable quantification of polychlorinated terphenyls (PCTs), including the specific congener 2,4,4'',6-tetrachloro-p-terphenyl, in environmental samples is contingent upon rigorous method validation and the implementation of a robust quality assurance/quality control (QA/QC) program. The complexity of environmental matrices and the typically low concentrations of these contaminants necessitate a comprehensive approach to ensure that analytical data are fit for purpose.

Method validation for PCTs, akin to that for polychlorinated biphenyls (PCBs), establishes the performance characteristics of an analytical procedure. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. Given the vast number of possible PCT congeners (theoretically over 8,000) and the limited availability of commercial standards, analyses have often relied on commercial mixtures (e.g., Aroclor 5442, 5460) for semi-quantitative analysis. vu.nlwho.int However, more recent, sophisticated methods aim for congener-specific quantification, which requires the availability of individual reference standards. nih.govresearchgate.net

Research into the analysis of PCTs has led to the development of detailed validation procedures. For instance, a validated method for coplanar tetra- to heptachlorinated terphenyls considered a full suite of performance parameters to ensure its applicability to environmental samples. researchgate.net The primary analytical technique for the determination of PCTs is gas chromatography coupled with mass spectrometry (GC-MS). nih.govanalytice.com The use of negative chemical ionization (NCI) with mass spectrometry can offer enhanced selectivity and sensitivity, particularly for more chlorinated congeners. vu.nl

Detailed research findings have demonstrated the performance of such analytical methods. In a study determining PCTs in aquatic biota and sediment using GC/NCI-MS, the repeatability of the method was found to have a relative standard deviation (RSD) of 15% for the analysis of an eel sample. vu.nl The same study reported recoveries of PCTs from various samples to be in the range of 88% to 101%. vu.nl The limit of detection for this method was approximately 0.1 µg/kg wet weight in both sediment and biota, expressed as Aroclor 5442 equivalents. vu.nl For specific congeners, including 2,4,4′,6-tetrachloro-p-terphenyl, a limit of quantification of 0.01 µg/L for each congener has been reported for water samples using an in-house GC-MS method. analytice.com

The table below summarizes typical performance characteristics for the analysis of PCTs based on published research.

Table 1: Performance Characteristics of Analytical Methods for Polychlorinated Terphenyls

| Parameter | Performance Data | Matrix | Analytical Technique | Reference |

|---|---|---|---|---|

| Recovery | 88% - 101% | Biota, Sediment | GC/NCI-MS | vu.nl |

| Repeatability (RSD) | 15% | Biota (Eel) | GC/NCI-MS | vu.nl |

| Limit of Detection (LOD) | ~0.1 µg/kg (wet weight) | Biota, Sediment | GC/NCI-MS | vu.nl |

| Limit of Quantification (LOQ) | 0.01 µg/L | Water | GC-MS | analytice.com |

| Linearity (r²) | >0.990 | Water | GC-MS | nih.gov |

Quality assurance is maintained through the consistent application of quality control procedures. This includes the analysis of method blanks, spiked samples, and certified reference materials (CRMs) to monitor for contamination, accuracy, and precision. The use of surrogate standards, which are isotopically labeled compounds added to each sample before extraction, is a standard quality assurance step to correct for analyte losses during sample preparation and analysis. nih.gov Due to the chemical similarity and analytical overlap between PCTs and PCBs, methods must be carefully evaluated for potential interferences. nih.gov

Interlaboratory comparison studies are another critical component of external quality control, helping to ensure that a laboratory's results are comparable to those of other laboratories. researchgate.net While extensive interlaboratory studies have been conducted for PCBs, similar comprehensive programs for PCTs are less common, partly due to the historical lack of analytical standards. researchgate.net

The validation of analytical methods for PCTs in environmental samples is a continuous process. As more individual congener standards, including for compounds like 2,4,4'',6-tetrachloro-p-terphenyl, become commercially available, analytical methods are evolving from semi-quantitative estimations based on technical mixtures to more accurate congener-specific determinations. nih.govresearchgate.net This progression is crucial for a more precise assessment of the environmental fate and toxicological risks associated with these persistent organic pollutants.

Computational Modeling and Theoretical Investigations of P Terphenyl, 2,4,4 ,6 Tetrachloro

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For p-Terphenyl (B122091), 2,4,4'',6-tetrachloro-, DFT calculations are employed to predict key structural parameters. These calculations typically involve selecting a functional, such as B3LYP, and a basis set (e.g., 6-311+G*) to solve the Schrödinger equation in an approximate manner.

The primary outputs of these calculations are the molecule's minimum energy conformation, bond lengths, bond angles, and dihedral (torsional) angles. The substitution pattern, with chlorine atoms at positions 2, 6, 4', and 4'', dictates a non-planar conformation due to significant steric hindrance. The chlorine atoms at the ortho positions (2 and 6) on the terminal phenyl ring force it to twist significantly relative to the central ring to minimize steric repulsion. The expected results from a DFT optimization would be quantified in a table of geometric parameters.

Table 1: Predicted Geometric Parameters from a Hypothetical DFT Calculation

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C-C Bond Length (Aromatic) | The length of carbon-carbon bonds within the phenyl rings. | ~1.39 - 1.41 Å |

| C-C Bond Length (Inter-ring) | The length of the single bonds connecting the phenyl rings. | ~1.48 - 1.50 Å |

| C-Cl Bond Length | The length of the carbon-chlorine bonds. | ~1.73 - 1.75 Å |

| Dihedral Angle (Ring 1-2) | The twist angle between the tetrachlorinated ring and the central ring. | 70° - 90° |

Note: This table is illustrative and based on typical values for similar chlorinated aromatic compounds. Actual values would be obtained from specific DFT calculations.

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Spectra)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of a molecule. Following a geometry optimization using DFT, a frequency calculation can be performed. This computation predicts the vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

Each calculated vibrational frequency is associated with a specific atomic motion, such as C-H stretching, C-C ring breathing modes, or C-Cl stretching. For p-Terphenyl, 2,4,4'',6-tetrachloro-, the model would predict characteristic frequencies for the different parts of the molecule. These theoretical spectra serve as a powerful tool for interpreting experimental spectra or for identifying the compound in a mixture.

Key Predicted Vibrational Regions:

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

1600-1400 cm⁻¹: Aromatic C-C stretching vibrations within the rings.

800-600 cm⁻¹: C-Cl stretching vibrations. The specific frequencies would depend on the position of the chlorine atom on the phenyl rings.

Analysis of Intramolecular Interactions and Bond Strengths

The substitution pattern of p-Terphenyl, 2,4,4'',6-tetrachloro- gives rise to several non-covalent intramolecular interactions that influence its conformation and stability. The bulky chlorine atoms at the ortho-positions (2 and 6) create significant steric repulsion with the central phenyl ring. Furthermore, repulsive interactions between adjacent chlorine atoms (e.g., Cl···Cl) and potential weak interactions like C-H···Cl contacts can be analyzed. mdpi.com

Computational methods like Atoms in Molecules (AIM) or the Non-Covalent Interactions (NCI) index can be applied to the DFT-calculated electron density to visualize and quantify these weak interactions. mdpi.com Analysis of bond orders and bond strengths, derived from the calculations, can further elucidate the electronic effects of the chlorine substituents. The electron-withdrawing nature of chlorine atoms alters the electron density distribution across the terphenyl backbone.

Table 2: Types of Intramolecular Interactions for Analysis

| Interaction Type | Description | Expected Effect on Conformation |

|---|---|---|

| Steric Repulsion (Ortho-H) | Repulsion between the ortho-chlorine atoms (2, 6) and the hydrogens on the central ring. | Major driver for inter-ring twisting. |

| Halogen···Halogen Repulsion | Potential repulsive forces if chlorine atoms on adjacent rings are brought into proximity. | Influences preferred dihedral angles. |

Modeling of Rotational Barriers and Conformational Dynamics

The p-terphenyl framework has two C-C single bonds connecting the rings, around which rotation can occur. The energy required for this rotation is known as the rotational barrier. For p-Terphenyl, 2,4,4'',6-tetrachloro-, the barriers to rotation are expected to be substantial due to the ortho-substituents. researchgate.netrsc.org

Computational modeling can map the potential energy surface as a function of the dihedral angles. By systematically rotating one of the inter-ring bonds and calculating the energy at each step (a "relaxed scan"), a rotational energy profile can be generated. The highest point on this profile between two stable conformations represents the transition state, and its energy relative to the ground state is the rotational barrier. researchgate.netresearchgate.netrsc.org Studies on ortho-substituted biphenyls show that bulky substituents dramatically increase this barrier, potentially leading to stable, non-interconverting rotational isomers (atropisomers) at room temperature. researchgate.netrsc.org

Correlation of Theoretical and Experimental Spectroscopic Data

A critical application of computational modeling is the validation and interpretation of experimental data. The theoretical vibrational spectra (IR and Raman) predicted by DFT calculations can be directly compared with experimental spectra.

While perfect agreement is not expected due to approximations in the theory and environmental effects in the experiment, a good correlation allows for confident assignment of the experimental peaks to specific molecular vibrations. researchgate.net Similarly, calculated NMR chemical shifts, obtained through methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. This correlation is a cornerstone of modern chemical characterization, providing a synergistic link between theoretical prediction and empirical measurement.

Environmental Distribution, Transport, and Degradation of Polychlorinated Terphenyls

Occurrence and Spatiotemporal Distribution in Environmental Compartments

Polychlorinated terphenyls are recognized as ubiquitously distributed environmental contaminants nih.govnih.gov. Due to their chemical stability and historical industrial uses, which mirror those of polychlorinated biphenyls (PCBs), they have been detected in a wide array of environmental samples, including soil, water, and various organisms canada.canih.gov.

Detection in Aquatic Biota and Sediments

PCTs have been identified in aquatic environments, showing a tendency to accumulate in both sediments and living organisms. Investigations in tributaries of the Chesapeake Bay detected PCT formulations, with maximum sediment concentrations reaching 250,000 µg/kg for Aroclor 5432 and 19,000 µg/kg for Aroclor 5460 on a dry-weight basis astm.org. While the more highly chlorinated Aroclor 5460 was found in sediments, the less-chlorinated Aroclor 5432 demonstrated a greater propensity to bioaccumulate, with concentrations in indigenous oysters reaching up to 35,000 µg/kg astm.org.

Further studies have quantified total PCT concentrations in various aquatic samples, with levels ranging from 0.28 to 7,400 µg/kg (wet weight) in biota and 22 to 100 µg/kg (wet weight) in sediments vu.nl. Analysis of congener distribution indicates that in biota, hexa- and heptachloroterphenyls account for 50-70% of the total PCTs, whereas in sediment, heptachloroterphenyls are the dominant group, comprising 40-60% of the total vu.nl. Tetrachloroterphenyls, such as p-Terphenyl (B122091), 2,4,4'',6-tetrachloro-, have also been detected in sediment samples, though at considerably lower concentrations than the more highly chlorinated congeners vu.nl.

Table 1: Concentration of Polychlorinated Terphenyls (PCTs) in Aquatic Environments

| Sample Type | PCT Formulation/Congener Group | Concentration | Reference |

|---|---|---|---|

| Sediment | Aroclor 5432 | Up to 250,000 µg/kg (dry weight) | astm.org |

| Sediment | Aroclor 5460 | Up to 19,000 µg/kg (dry weight) | astm.org |

| Sediment | Total PCTs | 22 - 100 µg/kg (wet weight) | vu.nl |

| Oysters | Aroclor 5432 | Up to 35,000 µg/kg | astm.org |

| Aquatic Biota | Total PCTs | 0.28 - 7,400 µg/kg (wet weight) | vu.nl |

| Aquatic Biota | Hexa- and Hepta-chloroterphenyls | 50-70% of total PCTs | vu.nl |

Presence in Atmospheric Particulate Matter and Indoor Environments

The occurrence of PCTs is not limited to aquatic systems; they have also been identified in indoor environments. During an investigation into indoor air quality, PCTs were detected in particulate matter collected from the tops of fluorescent light frames within a school nih.govnih.govnih.gov. Interestingly, concurrent air samples taken in the same classrooms did not show detectable levels of these compounds, suggesting that PCTs in this environment were primarily associated with settled dust rather than being present in the vapor phase nih.govnih.gov. The specific source of the PCTs in this instance could not be identified nih.govnih.gov. While these findings confirm the presence of PCTs in indoor settings, there is a lack of data regarding their occurrence in outdoor atmospheric particulate matter nih.govnih.gov.

Table 2: Detection of Polychlorinated Terphenyls (PCTs) in Indoor Environments

| Sample Location | Sample Type | Detection Status | Reference |

|---|---|---|---|

| School Classrooms | Particulate Matter (from fluorescent light frames) | Detected | nih.govnih.govnih.gov |

Contamination in Real-World Samples (e.g., Post-Combustion Residues)

PCTs have been found in various real-world samples beyond typical environmental compartments. For instance, their presence has been confirmed in sewage sludge nih.gov. Given that commercial PCT mixtures were used as fire retardants, it is plausible that they or their degradation byproducts could be present in post-combustion residues such as ash, although specific studies confirming this were not identified amchro.com.

Environmental Transport Phenomena

The environmental transport of PCTs is governed by their physicochemical properties, which are similar to other persistent organic pollutants (POPs). These properties include low water solubility, high stability, and a tendency to sorb to organic matter and particulates nih.gov.

Atmospheric Transport and Deposition Mechanisms

Deposition from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of these particles by precipitation (rain or snow), while dry deposition is the settling of particles from the air nih.gov. Meteorological conditions, including temperature and precipitation patterns, heavily influence the rates of both transport and deposition nih.gov. The detection of PCTs on indoor particulate matter further supports the hypothesis that these compounds associate with airborne particles, which serve as a vehicle for their transport and deposition nih.govnih.gov.

Sorption to Environmental Matrices (e.g., Particulates, Sediments)

A key characteristic influencing the environmental fate of PCTs is their strong tendency to sorb to solid matrices. Studies comparing PCTs and PCBs have demonstrated that PCTs exhibit a higher affinity for adsorption to sediments vu.nl. This is evidenced by the fish-to-sediment concentration ratio, which is notably lower for PCTs (ranging from 0.2 to 1) than for PCBs (ranging from 2 to 4), indicating that PCTs are less bioavailable in the water column and more tightly bound to sediment particles vu.nl. The sorption process for hydrophobic organic compounds is complex and is influenced by the characteristics of the environmental matrix, such as the content of organic carbon and black carbon, as well as solution properties like pH and ionic strength nih.govnih.gov. This strong sorption behavior contributes to the persistence of PCTs in sediments, where they can remain for extended periods.

Table of Compounds

| Compound Name |

|---|

| p-Terphenyl, 2,4,4'',6-tetrachloro- |

| Polychlorinated Terphenyls (PCTs) |

| Polychlorinated Biphenyls (PCBs) |

| Aroclor 5432 |

| Aroclor 5460 |

| Heptachloroterphenyls |

| Hexachloroterphenyls |

| Tetrachloroterphenyls |

| Polycyclic Aromatic Hydrocarbons (PAHs) |

| 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB) |

Mobility in Soil and Aquatic Systems (e.g., Runoff, Leaching)

The mobility of a chemical in soil and aquatic environments is governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil organic carbon and sediments (often measured as the organic carbon-water partition coefficient, KOC). nih.gov Persistent and mobile organic substances have a high potential to contaminate water resources over large areas because they are poorly degraded and can be transported efficiently in aquatic systems. nih.gov

Polychlorinated terphenyls are a class of compounds known for their low water solubility and high lipophilicity. This suggests that p-Terphenyl, 2,4,4'',6-tetrachloro-, would have a strong affinity for organic matter in soil and sediment, leading to low mobility.

Runoff: The transport of this compound via surface runoff would likely be associated with eroded soil particles rather than in the dissolved phase. Studies on other persistent hydrophobic compounds have shown that while dissolved-phase transport can occur, the majority of the pollutant load in runoff is bound to suspended materials. nih.gov The amount of runoff-related transport depends heavily on factors like rainfall intensity, soil type, and land management practices. mdpi.com

Leaching: Leaching, the process of a chemical moving through the soil profile with percolating water, is expected to be minimal for p-Terphenyl, 2,4,4'',6-tetrachloro-. nih.gov Its high KOC value would cause it to be strongly retained in the upper layers of the soil, preventing significant downward movement into groundwater. nih.gov Leaching is a more significant pathway for compounds with higher water solubility and lower sorption coefficients. mdpi.com For highly sorptive compounds, leaching dominates losses at low soil concentrations, but runoff can become the primary loss pathway at higher soil concentrations. nih.gov

Table 1: Factors Influencing the Mobility of p-Terphenyl, 2,4,4'',6-tetrachloro- in Environmental Systems

| Factor | Influence on Mobility | Rationale |

|---|---|---|

| Water Solubility | Low | The low polarity and chlorinated nature of the molecule suggest very low solubility in water, limiting its movement in the dissolved phase. |

| Sorption Coefficient (KOC) | High | As a lipophilic, multi-ring aromatic compound, it is expected to bind strongly to organic carbon in soil and sediment, restricting leaching. nih.gov |

| Vapor Pressure | Low | Low volatility means that atmospheric transport followed by deposition is a less significant mobility pathway compared to particle-bound transport in water. noaa.gov |

| Environmental Persistence | High | Resistance to degradation allows the compound to remain in the soil for longer periods, increasing the potential for eventual transport via erosion. nih.gov |

Biotransformation and Abiotic Degradation Mechanisms

Polychlorinated terphenyls are generally resistant to both biological and abiotic degradation processes, contributing to their persistence in the environment. who.int The number and position of chlorine atoms on the terphenyl structure significantly influence the rate and potential pathways of degradation.

Microbial Degradation Pathways

Specific microbial degradation pathways for p-Terphenyl, 2,4,4'',6-tetrachloro- have not been identified. However, research on other chlorinated aromatic compounds provides insight into potential biotransformation routes. Aerobic bacteria, in particular, have been shown to degrade chlorinated phenols and biphenyls.

The degradation of highly chlorinated compounds is often slow and may require the cooperative action of different microbial species. researchgate.net For instance, some bacteria can initiate the degradation process by reductive dechlorination under anaerobic conditions, where a chlorine atom is removed and replaced by a hydrogen atom. This process makes the molecule less chlorinated and potentially more susceptible to subsequent aerobic degradation.

Studies on analogous compounds like 2,4,6-trichlorophenol (TCP) have identified specific bacterial strains capable of its degradation. nih.govfrontiersin.org These bacteria often utilize the compound as a source of carbon and energy. nih.gov The degradation process typically involves enzymatic action that cleaves the aromatic ring, eventually mineralizing the compound to carbon dioxide, water, and chloride ions. nih.govmdpi.com

Table 2: Examples of Bacteria Capable of Degrading Structurally Related Chlorinated Aromatic Compounds

| Bacterial Genus | Degraded Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pseudomonas sp. | 2,4,6-Trichlorophenol, 4-Chlorophenol | Can utilize chlorinated phenols as a carbon source; degradation can be enhanced by the presence of a primary substrate like phenol. | researchgate.netnih.gov |

| Sphingomonas sp. | 2,3,4,6-Tetrachlorophenol | Capable of degrading tetrachlorophenol as the sole carbon and energy source, even at low temperatures. | nih.gov |

| Arthrobacter sp. | 4-Chlorophenol | Isolated from environments contaminated with chlorophenols and can work in mixed cultures to degrade mixtures of pollutants. | researchgate.net |

| Herbaspirillum sp. | 2,3,4,6-Tetrachlorophenol | Degradation of the target compound was enhanced by the presence of other organic compounds like yeast extract or malate. | nih.gov |

Photodegradation Processes

Photodegradation, or the breakdown of chemicals by light, is a potential abiotic degradation pathway for p-Terphenyl, 2,4,4'',6-tetrachloro- in surface waters and on soil surfaces. The process for chlorinated aromatic compounds typically involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons. mdpi.com This can result in the cleavage of carbon-chlorine bonds, a process known as reductive dechlorination.

The typical mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which can attack the aromatic ring structure. mdpi.comnih.gov This leads to a series of oxidation reactions that can ultimately break down the parent compound into smaller, less toxic molecules and, in some cases, complete mineralization to CO₂. mdpi.com

The efficiency of photodegradation is influenced by several factors:

Wavelength and Intensity of Light: Shorter UV wavelengths generally provide more energy for breaking chemical bonds.

Presence of Photosensitizers: Natural substances in water, like humic acids, can absorb light and transfer the energy to the pollutant, accelerating its degradation.

Environmental Medium: Photodegradation is typically more efficient in water than in soil, where the compound may be adsorbed to particles and shielded from light.

While direct photolysis by sunlight may be slow, indirect photolysis involving reactive oxygen species is often a more significant process for chlorinated aromatics. mdpi.com

Chemical Transformation in Environmental Media

Aside from photodegradation, p-Terphenyl, 2,4,4'',6-tetrachloro- is largely resistant to other abiotic chemical transformations, such as hydrolysis, under typical environmental conditions of temperature and pH. The carbon-chlorine bonds on an aromatic ring are strong, and the terphenyl structure is chemically stable. Significant chemical transformation would likely require highly reactive chemical species (like hydroxyl radicals, as mentioned in photodegradation) or extreme conditions of temperature and pressure, which are not common in the environment. Therefore, chemical transformation is not considered a primary degradation pathway for this compound in most environmental media.

Advanced Research Applications in Materials Science and Organic Synthesis

Utilization as Building Blocks for Complex Organic Molecules

In the field of organic synthesis, p-Terphenyl (B122091), 2,4,4'',6-tetrachloro- serves as a valuable precursor or building block for constructing more intricate organic molecules. ontosight.ai The terphenyl framework provides a rigid and stable core, while the chlorine atoms act as reactive sites for further chemical transformations.

The synthesis of this compound typically involves the chlorination of p-terphenyl using chlorine gas with a catalyst like iron(III) chloride. Once formed, the tetrachlorinated compound can undergo various reactions, most notably nucleophilic substitution, where the chlorine atoms are replaced by other functional groups. This allows chemists to strategically modify the terphenyl core, attaching different chemical moieties to tailor the molecule's properties for specific applications. For instance, coupling reactions, such as the Suzuki coupling, can be employed to form new carbon-carbon bonds at the positions of the chlorine atoms, enabling the extension of the conjugated system or the attachment of complex side chains. researchgate.netrsc.org This versatility makes it a foundational component in the synthesis of specialized chemicals and materials. smolecule.com

Integration into Polymeric Materials

The robust structure of the terphenyl unit is highly desirable for creating high-performance polymers. Research has focused on integrating terphenyl backbones into polymers designed for demanding applications, such as in energy conversion devices.

A significant application of terphenyl-based structures is in the creation of hydroxide (B78521) exchange membranes (HEMs), which are critical components in alkaline fuel cells. Studies have demonstrated the synthesis of hydroxide-conducting poly(terphenyl alkylene)s. rsc.org These polymers are synthesized through methods like superacid-catalyzed polyhydroxyalkylations. rsc.org

In a representative synthetic approach, terphenyl units are incorporated into a polymer backbone. rsc.org While one study specifically utilized m- and p-terphenyl units functionalized via Suzuki coupling reactions prior to polymerization, a similar strategy could be envisioned starting from p-Terphenyl, 2,4,4'',6-tetrachloro-. rsc.org The chlorine atoms could be substituted with functional groups that are then capable of polymerization or can be used to attach cationic groups after the polymer backbone is formed. The resulting polymers, featuring aryl ether-free backbones, are designed to have high alkaline stability. rsc.org The quaternization of these polymers introduces cationic sites, such as N,N-dimethylpiperidinium (DMP) or 6-azonia-spiro accustandard.comaccustandard.comundecane-6-ium (ASU), which facilitate the transport of hydroxide ions. rsc.org

The performance of these terphenyl-based polymers in energy applications is promising. Membranes created from these materials exhibit excellent properties for use in devices like alkaline fuel cells. The structural design, including the choice of cation and the flexibility of the polymer chain, directly influences ionic conductivity and stability. rsc.org

For example, a membrane constructed with a m-terphenyl (B1677559) backbone and tethered with DMP cations achieved a high hydroxide conductivity. rsc.org The stability of these materials is also a key performance indicator. Research has shown that polymers functionalized with DMP cations exhibited less than 5% ionic loss after being subjected to a 2 M NaOH solution at 90 °C for 720 hours, demonstrating their robustness in highly alkaline environments. rsc.org

Table 1: Performance of a Terphenyl-Based Hydroxide Exchange Membrane

| Polymer Backbone | Cation Group | Hydroxide Conductivity (at 80 °C) | Alkaline Stability (in 2 M NaOH at 90 °C) |

|---|

Development of Terphenyl-Based Ligands in Coordination Chemistry

In coordination chemistry, the design of ligands is crucial for controlling the properties and reactivity of metal complexes used in catalysis and materials science. The sterically demanding and electronically tunable nature of terphenyls makes them an attractive scaffold for creating sophisticated ligands. The chlorine atoms on p-Terphenyl, 2,4,4'',6-tetrachloro- serve as handles for synthetic modification.

Through cross-coupling reactions like the Suzuki reaction, the chlorine atoms can be substituted with various coordinating groups, such as pyridyls, phosphines, or carboxylates. researchgate.netrsc.org This would yield polydentate ligands with a rigid terphenyl backbone. The bulkiness of the terphenyl framework can create a specific coordination environment around a metal center, influencing its catalytic activity, selectivity, and stability. While the direct use of p-Terphenyl, 2,4,4'',6-tetrachloro- to synthesize specific ligands is not extensively documented in the provided sources, the synthesis of other polychlorinated terphenyls for analytical purposes demonstrates the viability of these chemical transformations. researchgate.net

Functional Materials: Luminescent and Photoreactive Systems

The unique photophysical properties of p-Terphenyl, 2,4,4'',6-tetrachloro- make it a candidate for the development of functional materials that interact with light. smolecule.com The extended π-conjugated system of the terphenyl core is responsible for its luminescent behavior, which can be modulated by the pattern of halogen substitution.

One of the notable applications for 2,4,4'',6-Tetrachloro-p-terphenyl (TCPT) is in the field of liquid crystals. smolecule.com Materials that exhibit liquid crystalline phases are fundamental to modern display technology. TCPT has been identified as a material that demonstrates nematic behavior, which is a state of matter where rod-shaped molecules align in a common direction. smolecule.com

This molecular alignment is a critical property for use in liquid crystal displays (LCDs). smolecule.com By applying an electric field, the orientation of the nematic liquid crystals can be controlled, which in turn manipulates the polarization of light passing through them. smolecule.com This manipulation allows for the creation of the images seen on screens. The rigidity and shape of the tetrachlorinated p-terphenyl molecule are conducive to forming this ordered, yet fluid, nematic phase, making it a person of interest for applications in organic electronics and display technologies. smolecule.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| p-Terphenyl, 2,4,4'',6-tetrachloro- |

| Iron(III) chloride |

| N,N-dimethylpiperidinium (DMP) |

| 6-azonia-spiro accustandard.comaccustandard.comundecane-6-ium (ASU) |

Organo-catalysis for Energy and Electron Transfer Reactions

The field of organo-catalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements, particularly in the realm of photoredox catalysis. This approach harnesses visible light to drive reactions by facilitating single-electron transfer (SET) events. Within this context, the p-terphenyl scaffold has emerged as a molecule of interest due to its intrinsic photophysical properties. While research into the specific applications of p-Terphenyl, 2,4,4'',6-tetrachloro- is still developing, the principles governing the photocatalytic activity of the parent p-terphenyl molecule and its derivatives provide a strong foundation for understanding its potential.

Recent studies have highlighted that p-terphenyl is a potent photoredox catalyst when irradiated with UV light. rsc.org Upon photoexcitation, the catalyst can initiate electron transfer processes, making it a powerful tool for a variety of chemical transformations. nih.govacs.org The core catalytic cycle typically involves the excitation of the organic catalyst, followed by either an oxidative or reductive quenching pathway to generate highly reactive radical intermediates from organic substrates. jst.go.jp

Detailed Research Findings

Research into functionalized p-terphenyls has demonstrated the tunability of their photocatalytic properties. An ideal photoredox catalyst should possess characteristics such as strong absorption in the visible light spectrum, high oscillator strength, and an excited state lifetime that is sufficient to allow for interaction with a sacrificial electron donor or acceptor. chemrxiv.org

One significant study focused on modifying the p-terphenyl structure to create a novel, water-soluble organo-catalyst for energy and electron transfer reactions driven by LED light. rsc.org In this research, two sulfonate groups were added to the p-terphenyl backbone to enhance water solubility, and an SO2-bridge was incorporated to shift the molecule's absorption spectrum towards the visible range. The resulting catalyst demonstrated unexpected triplet state reactivity, which is highly effective in certain photoreactions. rsc.org This work underscores the potential of the p-terphenyl framework as a versatile platform for designing bespoke organo-catalysts.

Computational studies have further elucidated how substitutions on the p-terphenyl core affect its electronic and photophysical properties. chemrxiv.orgchemrxiv.org For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's excitation energies and the nature of its excited states. chemrxiv.org Asymmetric substitution, creating a "push-pull" electronic structure, has been shown to be particularly effective in lowering excitation energies and promoting the generation of the catalyst's radical anion, a key step in many photoredox cycles. chemrxiv.org These functionalized derivatives are considered promising candidates for applications such as CO2 reduction and hydrogen evolution. chemrxiv.orgchemrxiv.org

The specific substitution pattern of p-Terphenyl, 2,4,4'',6-tetrachloro- is expected to significantly influence its photocatalytic capabilities. The four chlorine atoms act as electron-withdrawing groups, which would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org A lower LUMO energy generally makes a molecule a better electron acceptor, which is a critical feature for a photocatalyst operating through a reductive quenching cycle. Furthermore, the presence of heavy atoms like chlorine can enhance the rate of intersystem crossing from the photo-excited singlet state to a longer-lived triplet state. uit.no This "heavy-atom effect" can be advantageous for catalytic reactions that proceed via a triplet sensitization mechanism. uit.no

While direct experimental data on the photocatalytic performance of p-Terphenyl, 2,4,4'',6-tetrachloro- is not yet prevalent in the literature, its structural features suggest a strong potential for application in organo-catalysis for energy and electron transfer reactions. It is primarily utilized as a precursor in the synthesis of more complex organic molecules and is studied for its unique photophysical properties.

Compound Properties Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂Cl₄ nih.gov |

| Molecular Weight | 370.1 g/mol nih.gov |

| IUPAC Name | 1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene |

| CAS Registry Number | 61576-97-4 |

Photophysical Properties of p-Terphenyl Isomers

| Compound | Excitation Energy (eV) |

|---|---|

| ortho-Terphenyl (o-Terphenyl) | 4.85 chemrxiv.org |

| meta-Terphenyl (m-Terphenyl) | 4.84 chemrxiv.org |

| para-Terphenyl (p-Terphenyl) | 4.32 chemrxiv.org |

Conclusion and Future Research Perspectives

Synthesis of Specific Isomers and Congeners for Fundamental Studies

The synthesis of specific isomers and congeners of polychlorinated terphenyls (PCTs), such as p-Terphenyl (B122091), 2,4,4'',6-tetrachloro-, is fundamental to understanding their properties and behavior. Historically, PCTs were produced through the chlorination of technical terphenyl, which is a mixture of ortho-, meta-, and para-terphenyls. nih.govresearchgate.net This process resulted in complex mixtures of numerous congeners, making it difficult to isolate and study individual compounds. nih.gov

Future research necessitates a move away from these mixtures towards the targeted synthesis of individual PCT congeners. The controlled chlorination of pure p-terphenyl is a primary method, utilizing reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under specific temperature and solvent conditions to achieve substitution at desired positions. However, achieving the specific asymmetric 2,4,4'',6-tetrachloro- substitution pattern without significant byproducts presents a considerable synthetic challenge.

Advanced synthetic strategies, such as the Suzuki-coupling reaction, have shown success in creating specific, including coplanar, PCT congeners for use as reference standards in analytical studies. researchgate.netnih.govcore.ac.uk These methods offer precise control over the placement of chlorine atoms on the terphenyl backbone. The synthesis of p-Terphenyl, 2,4,4'',6-tetrachloro- and its isomers is crucial for:

Toxicological Studies: To accurately assess the biological activity and potential risks of individual congeners.

Spectroscopic Characterization: To build libraries of data (NMR, IR, MS) for the unambiguous identification of these compounds in environmental and biological samples. nih.gov

Fundamental Research: To investigate how the specific substitution pattern influences the compound's chemical and physical properties, such as its conformation and electronic structure. nih.gov

A key objective for future synthetic chemistry in this area is the development of scalable and high-yield routes to asymmetrically chlorinated terphenyls to provide the pure standards needed for comprehensive scientific investigation.

Elucidation of Comprehensive Environmental Fate Pathways for Specific PCT Congeners

The environmental fate of PCTs is a significant concern due to their similarity to polychlorinated biphenyls (PCBs), which are known for their persistence and bioaccumulation. researchgate.netnih.gov PCTs have been detected in various environmental compartments, including soil, water, and biota, underscoring the need to understand their transport and degradation pathways. nih.gov However, a comprehensive understanding of the environmental fate of specific congeners like p-Terphenyl, 2,4,4'',6-tetrachloro- is largely incomplete.

Future research must focus on elucidating these pathways, which are influenced by several factors:

Physicochemical Properties: The high lipophilicity, indicated by a calculated LogP (Octanol-Water) of 5.967, suggests a strong tendency to adsorb to soil and sediment and to bioaccumulate in fatty tissues. Its low water solubility further supports this behavior.

Persistence and Degradation: Microbial degradation is a major breakdown route for chlorinated aromatic compounds in soil. juniperpublishers.com Research is needed to identify microbial species capable of degrading highly chlorinated terphenyls and to determine the degradation products and rates for specific congeners. Processes like photodecomposition and hydrolysis also require investigation. juniperpublishers.com

Mobility and Transport: While strong adsorption to soil organic matter may limit leaching, transport can occur through soil erosion. illinois.edu Its presence in aquatic biota indicates that it can enter and move through aquatic food webs. nih.govresearchgate.net

The table below outlines key parameters that need to be determined experimentally for p-Terphenyl, 2,4,4'',6-tetrachloro- to model its environmental fate accurately.

Table 1: Key Parameters for Environmental Fate Assessment

| Parameter | Definition | Importance for p-Terphenyl, 2,4,4'',6-tetrachloro- |

| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to soil organic carbon. | High Koc values would indicate low mobility in soil via leaching but high potential for transport with eroded soil particles. |

| Bioaccumulation Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. | A high BCF is expected due to its lipophilicity, indicating a risk of accumulating in aquatic organisms. |

| Half-life (in soil, water, air) | The time it takes for 50% of the compound to degrade. | Determining these values is critical to understanding its persistence in different environmental compartments. |

| Degradation Products | The chemical species resulting from biotic or abiotic degradation processes. | Identifying breakdown products is essential for a complete risk assessment, as they may also be toxic. |

Elucidating these pathways is critical for developing effective environmental monitoring strategies and remediation technologies for sites contaminated with PCTs.

Development of Novel Analytical Standards and Methodologies for Environmental Monitoring

A significant hurdle in studying and regulating PCTs has been the analytical difficulty in detecting and quantifying specific congeners in complex environmental matrices. nih.govresearchgate.net This is often due to the vast number of possible isomers and the co-elution and mass spectral overlap with the more abundant PCBs. researchgate.netnih.gov

The development of novel analytical standards and methodologies is a critical area of future research. The availability of certified reference materials is the foundation of accurate analysis. Companies now offer p-Terphenyl, 2,4,4'',6-tetrachloro- as a neat substance or in solution, which is a crucial step forward. accustandard.comzeptometrix.comaccustandard.com

Future advancements in analytical methodologies should focus on:

High-Resolution Chromatography: Techniques like comprehensive multi-dimensional gas chromatography (GCxGC) are needed to separate the complex mixtures of PCTs and differentiate them from interfering compounds like PCBs. researchgate.net

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide the specificity required for unambiguous identification and quantification at trace levels. nih.gov Electron capture negative ion (ECNI) mass spectrometry has shown particular promise for enhancing the response of para-PCTs compared to ortho- and meta-isomers. nih.gov

Isotope Dilution Methods: The use of isotopically labeled internal standards can improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Mathematical Deconvolution: Algorithms are being developed to mathematically separate the signals of PCT congeners from interfering PCBs in GC-MS data, allowing for more accurate quantification even in highly contaminated samples. nih.gov

A robust and validated analytical method, supported by the availability of pure congener standards, is essential for monitoring the environment, enforcing regulations, and assessing human exposure to p-Terphenyl, 2,4,4'',6-tetrachloro-. who.intepa.gov

Exploration of Structure-Function Relationships in Advanced Materials Applications

While often viewed from an environmental contaminant perspective, the unique physicochemical properties imparted by the specific chlorination pattern of p-Terphenyl, 2,4,4'',6-tetrachloro- suggest potential for its use in advanced materials. smolecule.com The study of halogenated aromatic compounds is a burgeoning field in materials science, where the number and position of halogen atoms can be used to tune a molecule's electronic, photophysical, and self-assembly properties. acs.org

Future research should explore the structure-function relationships of this compound in applications such as:

Organic Electronics: Halogenated aromatic molecules are of interest for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). smolecule.comacs.org The chlorine substituents on the p-terphenyl backbone will significantly alter its electronic properties, potentially making it a useful semiconductor or a component in liquid crystal displays (LCDs). smolecule.com

Functional Polymers: The chlorine atoms can serve as reactive sites for further functionalization or as directing groups in the on-surface synthesis of covalent polymers. acs.org The specific 2,4,4'',6-tetrachloro- pattern could lead to novel polymer structures with tailored properties for applications in specialty chemicals and materials. smolecule.com

Liquid Crystals: The rigid, rod-like shape of the p-terphenyl core is a common motif in liquid crystal materials. The asymmetric chlorination of p-Terphenyl, 2,4,4'',6-tetrachloro- could induce specific packing arrangements and phase behaviors valuable for display technologies. smolecule.com

Understanding how the asymmetric substitution pattern of p-Terphenyl, 2,4,4'',6-tetrachloro- influences its molecular packing, charge transport, and photophysical behavior is key to unlocking its potential in materials science.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.